2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-9-7-12(18-23-9)16-13(21)8-24-14-10-3-2-4-11(10)19(5-6-20)15(22)17-14/h7,20H,2-6,8H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJVZVHECOKNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 920394-79-2) is a novel synthetic molecule with a complex structure that includes a cyclopenta[d]pyrimidine core and various functional groups. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory responses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. The structure features a thioether linkage and an acetamide moiety, which may contribute to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4S |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 920394-79-2 |
The compound's biological activity is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in nucleotide biosynthesis, similar to other pyrimidine derivatives that have shown efficacy against cancer cell proliferation .
- Anti-inflammatory Effects : The presence of the cyclopenta[d]pyrimidine scaffold suggests potential anti-inflammatory properties, possibly through modulation of COX enzymes .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds targeting the GARFTase enzyme have been noted for their effectiveness against engineered cells expressing folate receptors .
Anti-inflammatory Activity
Research indicates that related compounds have been effective in reducing inflammation:
- COX-II Inhibition : Some derivatives have shown selective inhibition of COX-II with IC50 values in the low micromolar range, indicating potential for treating inflammatory diseases while minimizing gastrointestinal side effects .
Case Studies
- Study on Pyrimidine Derivatives : A study highlighted the anticancer activity of pyrido[2,3-d]pyrimidines, noting their ability to induce apoptosis in breast cancer cells through caspase activation and DNA fragmentation . This suggests that similar mechanisms may be applicable to our compound.
- Inflammation Models : In vivo models demonstrated that compounds structurally related to our target exhibited significant reductions in inflammatory markers when tested against induced inflammation in animal models .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, primarily through the inhibition of extracellular signal-regulated kinases (ERK1/2), which play a crucial role in cell proliferation and differentiation:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer Cells | 15 | |
| KB Human Tumors | 1.7 | |
| CHO Cells | 4–9 |
The IC50 values represent the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.
Antiviral Activity
Preliminary studies suggest that derivatives of this compound may also exhibit antiviral properties. For example, structural analogs have shown effectiveness against viral targets such as NS5B RNA polymerase in the Hepatitis C virus (HCV), with reported IC50 values below 35 µM for some derivatives. This highlights the potential for developing antiviral agents based on this compound's structure.
In Vitro Efficacy Against Cancer Cells
In vitro assays have confirmed that this compound significantly inhibits cell proliferation across multiple cancer cell lines. The results from various studies indicate its effectiveness:
| Study Focus | IC50 (µM) | Notes |
|---|---|---|
| Breast Cancer | 15 | Moderate potency |
| Various Cancer Lines | <10 | Broad-spectrum activity |
These findings underscore the compound's potential utility in cancer therapeutics.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis :
\text{RCONHR'} \xrightarrow{H^+/H_2O} \text{RCOOH} + \text{H_2NR'}
Cleavage of the acetamide bond yields 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetic acid and 5-methylisoxazol-3-amine as products . -
Basic Hydrolysis :
Similar cleavage occurs with NaOH, forming the corresponding carboxylate salt .
Oxidation of the Thioether Linkage
The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Reagent | Product | Conditions |
|---|---|---|
| (mild) | Sulfoxide: | Room temperature, 6–12 hr |
| (strong) | Sulfone: \text{R-SO_2-R'} | 0–5°C, 2–4 hr |
Oxidation enhances electrophilicity at the sulfur center, potentially altering biological activity .
Nucleophilic Substitution at the Pyrimidine Core
The 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group may undergo substitution at the 4-position (thioether attachment site).
-
Halogenation :
Reaction with replaces the thioether group with a chlorine atom . -
Amination :
Treatment with ammonia or amines displaces the thio group, forming pyrimidin-4-amine derivatives .
Cyclization Reactions
The 2-hydroxyethyl substituent on the cyclopenta[d]pyrimidine may facilitate intramolecular cyclization:
Reactivity of the 5-Methylisoxazole Ring
The isoxazole ring is relatively stable but may participate in:
-
Electrophilic Substitution :
Nitration or sulfonation at the 4-position (ortho to oxygen) . -
Ring-Opening :
Strong reducing agents (e.g., ) may cleave the isoxazole ring, though this is less common .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds, derived from the evidence, share partial structural motifs or functional groups with the target molecule. A comparative analysis is outlined below:
Key Observations:
Core Heterocycles: The cyclopenta[d]pyrimidinone core in the target compound offers a unique fused-ring system distinct from the tetrahydropyrimidin (in m, n, o) or thiadiazole (in 634174-15-5) scaffolds. This may confer distinct binding modes in enzymatic targets .
Substituent Effects: The 2-hydroxyethyl group in the target compound likely enhances aqueous solubility compared to the lipophilic dimethylphenoxy groups in compounds m, n, o . The 5-methylisoxazole moiety may provide selective interactions with ATP-binding pockets in kinases, whereas the chloropyridinyl group in 849484-61-3 could introduce off-target toxicity .
Synthetic Feasibility: Compounds with simpler heterocycles (e.g., thiadiazole in 634174-15-5) may be more synthetically accessible than the target compound’s fused cyclopenta[d]pyrimidinone system .
Preparation Methods
Formation of the Cyclopenta Ring
The cyclopenta ring is constructed using a Dieckmann cyclization strategy. Ethyl 3-oxocyclopentane-1-carboxylate undergoes base-mediated intramolecular cyclization to yield 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(3H)-one. Alternatively, a [3+2] cycloaddition between a cyclopentadiene derivative and a nitrile precursor has been reported in analogous systems.
Thioether Linkage Formation
The thioether (-S-) linkage connects the pyrimidinone core to the acetamide side chain. This step involves nucleophilic displacement of a leaving group (e.g., chloride) by a thiolate ion.
Activation of the Pyrimidinone Core
The 4-position of the pyrimidinone is activated for substitution by converting the hydroxyl group to a chloride using phosphorus oxychloride (POCl₃). Reaction of 1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-one with POCl₃ at reflux (105–110°C) for 4–6 hours yields the corresponding 4-chloropyrimidin-4-ium chloride intermediate.
Thiolation with Mercaptoacetic Acid
The chlorinated intermediate reacts with mercaptoacetic acid in the presence of a base (e.g., triethylamine) to form the thioether. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12–16 hours, yielding 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetic acid.
Acetamide Coupling with 5-Methylisoxazol-3-amine
The final step involves coupling the acetic acid derivative with 5-methylisoxazol-3-amine to form the acetamide bond.
Activation of the Carboxylic Acid
The carboxylic acid group of 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate.
Amide Bond Formation
The activated intermediate is treated with 5-methylisoxazol-3-amine in DCM at 0–5°C for 2–4 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via precipitation or column chromatography. Yields typically range from 65% to 75%.
Analytical Characterization
Purity and Structural Confirmation
- High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile/water gradient).
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): [M+H]⁺ m/z calculated for C₁₆H₁₉N₃O₄S: 366.11; found: 366.08.
Optimization and Challenges
Temperature Sensitivity
The thioether formation step is highly temperature-sensitive. Elevated temperatures (>40°C) promote oxidation of the thiol to disulfide byproducts, reducing yields by 15–20%.
Protecting Group Strategies
The 2-hydroxyethyl group may require protection during chlorination. Tert-butyldimethylsilyl (TBS) protection has been employed in analogous syntheses, with deprotection achieved using tetrabutylammonium fluoride (TBAF).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
